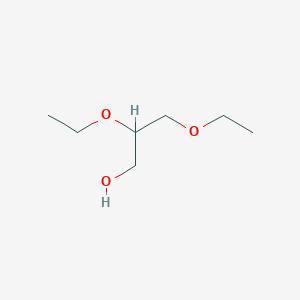

1-Propanol, 2,3-diethoxy-

Description

Contextualization within Ether-Containing Alcohols and Glycerol (B35011) Derivatives

1-Propanol (B7761284), 2,3-diethoxy- is fundamentally an ether-containing alcohol. Alcohols are characterized by the presence of a hydroxyl (-OH) group covalently bonded to a carbon atom, while ethers feature an oxygen atom connected to two alkyl or aryl groups. libretexts.org 1-Propanol, 2,3-diethoxy- possesses both of these functional groups, which dictates its chemical behavior and reactivity.

Furthermore, it is a derivative of glycerol (1,2,3-propanetriol), a simple polyol compound. libretexts.orgmdpi.com The substitution of two of glycerol's hydroxyl groups with ethoxy groups gives rise to 1-Propanol, 2,3-diethoxy-. This structural relationship is significant as glycerol is a readily available and renewable resource, often generated as a byproduct of biodiesel production. mdpi.comacs.org The etherification of glycerol is a key area of research aimed at producing value-added chemicals from this bio-based feedstock. mdpi.comacs.org

The physical and chemical properties of 1-Propanol, 2,3-diethoxy- are influenced by the interplay of its hydroxyl and ether functionalities. The hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the ether groups impart a degree of hydrophobicity.

Table 1: Physicochemical Properties of 1-Propanol, 2,3-diethoxy-

| Property | Value |

|---|---|

| Molecular Formula | C7H16O3 |

| Molar Mass | 148.20 g/mol |

| Boiling Point | 191-192°C |

| Density | 0.95 g/cm³ at 20°C |

| Refractive Index | 1.4120 |

Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Structural Isomerism and Nomenclature Considerations within Diethoxypropanols

It is crucial to distinguish 1-Propanol, 2,3-diethoxy- from its structural isomers, as they possess the same molecular formula but differ in the arrangement of their atoms, leading to different chemical and physical properties. The primary isomers of diethoxypropanol include:

1,3-Diethoxy-2-propanol (B53937): In this isomer, the hydroxyl group is located on the central carbon atom (C2), and the ethoxy groups are on the terminal carbons (C1 and C3). sigmaaldrich.com

3,3-Diethoxy-1-propanol: This isomer features a terminal hydroxyl group and two ethoxy groups attached to the same carbon atom (C3), forming an acetal (B89532) functional group. sigmaaldrich.com

1,2-Diethoxy-3-propanol: Here, the hydroxyl group is on a terminal carbon, and the two ethoxy groups are on adjacent carbons.

The systematic IUPAC name for the subject compound is 2,3-diethoxy-1-propanol. The numbering of the carbon chain starts from the end that gives the principal functional group, the hydroxyl group, the lowest possible number.

Table 2: Comparison of Diethoxypropanol Isomers

| Compound Name | CAS Number | Key Structural Feature |

|---|---|---|

| 1-Propanol, 2,3-diethoxy- | Not readily available | Vicinal ethoxy groups with a primary alcohol |

| 1,3-Diethoxy-2-propanol | 4043-59-8 | Secondary alcohol with terminal ethoxy groups |

| 3,3-Diethoxy-1-propanol | 16777-87-0 | Primary alcohol with a diethyl acetal group |

CAS Numbers are provided for clear identification of the isomers. sigmaaldrich.comsigmaaldrich.com

Research Trajectory and Evolution of Studies on 1-Propanol, 2,3-diethoxy-

The study of ethers and alcohols has a long history in organic chemistry. Early research focused on the synthesis and fundamental reactivity of simpler molecules. The investigation of more complex structures like diethoxypropanols has evolved with advancements in synthetic methodologies and analytical techniques.

Research into glycerol ethers, including diethoxypropanols, has gained momentum due to the increasing availability of glycerol from biorefineries. mdpi.com Studies have explored the synthesis of these compounds through the etherification of glycerol with alcohols like ethanol (B145695). mdpi.com This process can yield a mixture of mono-, di-, and tri-substituted ethers, and research has focused on optimizing reaction conditions and catalysts to achieve selective production of desired products. acs.org

While much of the research in this area has been on the mixture of glycerol ethers or on the more common 1,3-diethoxy-2-propanol isomer, specific studies focusing solely on 1-Propanol, 2,3-diethoxy- are less prevalent in the readily accessible literature. Its investigation is often embedded within broader studies of glycerol valorization.

Current Research Gaps and Future Directions

A significant research gap exists in the specific characterization and application of pure 1-Propanol, 2,3-diethoxy-. While its properties can be inferred from the broader class of glycerol ethers, dedicated studies on its unique attributes are limited.

Future research could productively focus on several areas:

Selective Synthesis: Developing highly selective and efficient synthetic routes to produce 1-Propanol, 2,3-diethoxy- in high purity. This would enable more detailed and accurate studies of its properties and potential applications.

Detailed Physicochemical Characterization: Comprehensive measurement and computational modeling of its physical and chemical properties, including its behavior as a solvent.

Exploration of Applications: Investigating its potential use as a "green" solvent, a fuel additive, or a building block for the synthesis of more complex molecules. Its structural features suggest it could have interesting properties in these areas.

Comparative Studies: Direct and systematic comparisons of the properties and reactivity of 1-Propanol, 2,3-diethoxy- with its other diethoxypropanol isomers to understand the structure-property relationships within this family of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diethoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-6-7(5-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLNWKPQPZBSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433361 | |

| Record name | 1-Propanol, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-20-1 | |

| Record name | 1-Propanol, 2,3-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Propanol, 2,3 Diethoxy

Established Synthetic Routes and Reaction Pathways for 1-Propanol (B7761284), 2,3-diethoxy-

The synthesis of 1-Propanol, 2,3-diethoxy- can be achieved through several established routes, each with its own set of reaction conditions and precursors.

Alkylation of Alcohol Precursors with Ethoxy Sources

The alkylation of alcohol precursors is a direct method for forming ether linkages. In the context of 1-Propanol, 2,3-diethoxy-, this typically involves the reaction of a suitable polyol, such as glycerol (B35011), with an ethoxy source. The Williamson ether synthesis provides a classic example of this type of transformation, where an alkoxide reacts with an alkyl halide. A more direct approach in industrial settings is the reaction of an alcohol with another alcohol under catalytic conditions to form an ether. The use of ethoxy sources like ethanol (B145695) allows for the introduction of the ethyl groups onto the propanol (B110389) backbone.

General ether synthesis through alkylation can also be achieved by reacting alcohols with other reagents. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol can chemoselectively convert benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org

Esterification-Based Synthetic Strategies Utilizing Diols and Ethyl Halides

While direct etherification is more common, multi-step strategies that may involve an initial esterification step are also conceivable. In such a pathway, a diol could first be converted to an ester, which is then subsequently transformed into the desired ether. For example, active esters of certain carboxylic acids can be prepared using reagents like p-nitrophenol or N-hydroxysuccinimide. nih.gov These active esters are good acylating agents. nih.gov A subsequent reduction of the ester and etherification would be required to yield the final diethoxy propanol product. This multi-step approach offers opportunities for purification and modification at intermediate stages but is generally less direct than single-step etherification methods.

Multi-Step Synthesis from Simple Aldehydes and Alcohols

A notable multi-step synthesis for a related compound, 3,3-diethoxy-1-propanol, starts from malonaldehyde and ethanol. google.com This process illustrates how simple starting materials can be built up into more complex diethoxypropanol structures. The synthesis involves four main steps: aldolization, nucleophilic substitution, basic hydrolysis, and chemical reduction. google.com

The initial step is an aldolization reaction of malonaldehyde with ethanol in the presence of a solid acid catalyst, such as hydrated iron(III) sulfate, in toluene. google.com This is followed by reaction with acetyl chloride to form an intermediate, which then undergoes basic hydrolysis using sodium bicarbonate. google.com The final step involves a chemical reduction to yield the target diethoxypropanol. google.com This method highlights the versatility of using simple aldehydes and alcohols in constructing complex molecules through a sequence of well-established organic reactions. youtube.comyoutube.comyoutube.comyoutube.com

Table 1: Key Steps in the Multi-Step Synthesis of 3,3-diethoxy-1-propanol

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Aldolization | Malonaldehyde, Ethanol | Solid acid catalyst (e.g., Fe₂(SO₄)₃) | 1,1,3,3-tetraethoxypropane |

| 2 | Nucleophilic Substitution | 1,1,3,3-tetraethoxypropane | Acetyl chloride | 1-chloro-1,3,3-tetraethoxypropane |

| 3 | Basic Hydrolysis | 1-chloro-1,3,3-tetraethoxypropane | Sodium bicarbonate | 1-hydroxy-1,3,3-tetraethoxypropane |

| 4 | Chemical Reduction | 1-hydroxy-1,3,3-tetraethoxypropane | Metal borohydride | 3,3-diethoxy-1-propanol |

This table is based on the synthetic route for a related isomer, 3,3-diethoxy-1-propanol, as detailed in the provided search results. google.com

Derivatization from Glycerol and its Ethers

Glycerol is a readily available and versatile starting material for the synthesis of 1-Propanol, 2,3-diethoxy-. The etherification of glycerol with ethanol can produce a mixture of mono-, di-, and tri-ethers of glycerol. rsc.org The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the ether linkages. The synthesis of 1,3-diethoxy-2-propanol (B53937), an isomer of the target compound, is well-documented and proceeds through the ethoxylation of glycerol derivatives.

The challenge in this approach lies in controlling the selectivity of the reaction to favor the desired di-substituted product over other possible ethers. Reaction conditions such as temperature, pressure, and the molar ratio of reactants can be optimized to improve the yield of the desired diethoxypropanol.

Catalytic Approaches in 1-Propanol, 2,3-diethoxy- Synthesis

Catalysis is fundamental to the efficient synthesis of ethers from alcohols. Acid catalysts, in particular, are widely employed to promote these reactions.

Acid-Catalyzed Etherification Reactions

Acid-catalyzed etherification is a primary method for synthesizing ethers from alcohols. nih.gov The mechanism involves the protonation of a hydroxyl group on an alcohol by the acid catalyst, which turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com Another alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an SN1 or SN2 type reaction to form the ether. masterorganicchemistry.comyoutube.com

In the context of synthesizing diethoxypropanols from glycerol and ethanol, various acid catalysts have been investigated. researchgate.net These include both homogeneous catalysts like sulfuric acid and heterogeneous solid acid catalysts. researchgate.netresearchgate.net Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture. rsc.org

Table 2: Examples of Acid Catalysts Used in Glycerol Etherification

| Catalyst Type | Specific Examples | Key Findings |

|---|---|---|

| Sulfonic Resins | Amberlyst-15 | Shows high conversion of glycerol at 90-100°C due to a high number of Brønsted acid sites. researchgate.net |

| Zeolites | Beta zeolite, FAU, MOR, MFI | Beta zeolite with an intermediate aluminum content is effective for glycerol etherification with ethanol. researchgate.net |

| Functionalized Silicas | Arenesulfonic acid-functionalized mesostructured silica (B1680970) (Ar-SBA-15) | Achieved 71% glycerol conversion with moderate selectivity to mono-ethers at 200°C. researchgate.net |

| Heteropolyacids | Tungstophosphoric acid | Resulted in 97.1% conversion of glycerol with 61.9% selectivity to 1-ethoxy-2,3-propanediol at 160°C. researchgate.net |

The performance of these catalysts is influenced by factors such as their acidity and the polarity of their surface. rsc.orgresearchgate.net A balance is required, as highly hydrophobic surfaces may not effectively adsorb glycerol, while strongly polar surfaces can lead to low activity due to strong glycerol adsorption. rsc.org

Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of glycerol ethers, including 1-Propanol, 2,3-diethoxy-, often contends with challenges in selectivity, where mixtures of mono-, di-, and tri-substituted products can be formed. acs.org The development of novel catalytic systems is crucial for directing the reaction toward the desired di-substituted product with high selectivity and yield.

One innovative approach involves the use of heterogeneous catalysts for the Williamson ether synthesis, a common route for producing ethers. tandfonline.com Systems such as potassium hydroxide (B78521) (KOH) supported on alumina (B75360) (KOH/Al2O3) and the ion-exchange resin Amberlyst A26™ in its hydroxide form have been developed as solid basic reagents. tandfonline.com These catalysts facilitate the formation of the necessary alkoxide ion from glycerol in a heterogeneous medium, which can simplify catalyst separation and recycling compared to traditional homogeneous basic catalysts. tandfonline.com

Lewis acid catalysts, including boron trifluoride and stannic chloride, represent another class of catalysts used in ether synthesis, particularly for the reaction of an alcohol with epichlorohydrin. google.com However, this pathway can result in products with high chlorine content, which is often undesirable. google.com

For ethoxylation reactions, which involve the addition of ethylene (B1197577) oxide to an alcohol, both acidic and basic catalysts are employed. nih.gov Catalysts such as MCT-09 and NAE-03 have been shown to produce alcohol ethoxylates with a narrow molecular weight distribution and a low concentration of byproducts. nih.gov The development of organocatalytic systems, for instance using a combination of glycidol (B123203) and tetrabutylammonium (B224687) bromide (TBAB), has also shown promise in related reactions, highlighting a potential avenue for future research in glycerol ether synthesis. researchgate.net

Process Optimization and Scale-Up Considerations

Optimizing reaction parameters and considering scale-up factors are critical for the viable industrial production of 1-Propanol, 2,3-diethoxy-. This involves a detailed understanding of how various factors influence the reaction outcome and the logistical challenges of large-scale synthesis.

Reaction Parameter Influences on Product Yield and Purity

The yield and purity of 1-Propanol, 2,3-diethoxy- are highly dependent on several key reaction parameters. The choice of starting material, reaction temperature, pressure, and the molar ratio of reactants are all critical variables.

Glycerol is a common and desirable starting material due to its availability as a byproduct of biodiesel production. acs.org However, its three hydroxyl groups present a significant challenge for achieving selective etherification. acs.org Alternative starting materials include glycidol and 3-chloro-1,2-propanediol (B139630) (3-MCPD). acs.orgresearchgate.net

Reaction temperature is a significant factor. For the etherification of glycerol with an alkyl alcohol, temperatures can range from 70°C to 250°C. google.com In a specific study involving the reaction of glycerol with ethyl bromide using a KOH/Al2O3 catalyst, a temperature of 60°C was maintained. tandfonline.com This reaction, conducted over 24 hours, yielded a mixture of products, demonstrating the difficulty in achieving high selectivity for a single di-substituted isomer. The results showed 90% consumption of glycerol, but the product was primarily glycerol-1-ethylether (98%) with only a small amount of the di-substituted product, glycerol-1,3-diethylether (2%). tandfonline.com This highlights the challenge of controlling the degree of ethoxylation.

The molar ratio of glycerol to the ethylating agent is another crucial parameter. Ratios of glycerol to alkyl alcohol can vary widely, from approximately 1:30 to 1:0.5, depending on the specific process and desired outcome. google.com The nature of the alkylating agent itself is also important; highly reactive alkyl halides can lead to the formation of complex and undesirable byproducts. tandfonline.com

Table 1: Influence of Reaction Parameters on Glycerol Ethylation

| Parameter | Value | Catalyst | Solvent | Outcome |

|---|---|---|---|---|

| Temperature | 60°C | KOH/Al2O3 | 1,4-Dioxane | 90% Glycerol Conversion |

| Reactant Ratio | Not specified | KOH/Al2O3 | 1,4-Dioxane | 98% Glycerol-1-ethylether |

| Reactant Ratio | Not specified | KOH/Al2O3 | 1,4-Dioxane | 2% Glycerol-1,3-diethylether |

| Temperature Range | 70°C - 250°C | General Acid | Alkyl Alcohol | General Etherification |

| Molar Ratio Range | 1:0.5 to 1:30 | General Acid | Alkyl Alcohol | General Etherification |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Solvent Selection and Recyclability in Synthetic Processes

Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane. acs.orgtandfonline.com A wide array of other potential solvents exists, such as ketones (acetone), nitriles (acetonitrile), and various ethers (tetrahydrofuran). google.com The selection depends on the specific reactants and catalysts involved, as well as solubility and boiling point considerations for both the reaction and subsequent purification steps.

Recyclability of the solvent is a key consideration for process optimization and sustainability. The ability to efficiently recover and reuse the solvent can significantly reduce waste and operational costs. This has led to increased interest in "green solvents," which are derived from renewable sources, are biodegradable, and have low toxicity. rsc.orgresearchgate.net Diethoxymethane has been highlighted as one such innovative and green industrial solvent. researchgate.net

Green Chemistry Principles in 1-Propanol, 2,3-diethoxy- Synthesis

The application of green chemistry principles to the synthesis of 1-Propanol, 2,3-diethoxy- is a significant area of research, driven by the need for more sustainable chemical manufacturing.

A primary green aspect of this synthesis is the use of glycerol as a key starting material. researchgate.net Glycerol is the main byproduct of the biodiesel industry, making it an abundant, renewable, and relatively low-cost feedstock. acs.org The valorization of this crude glycerol into value-added chemicals like 1-Propanol, 2,3-diethoxy- is a prime example of waste utilization, a core principle of green chemistry. researchgate.net

However, traditional synthetic routes like the Williamson synthesis often suffer from poor atom economy and can generate stoichiometric amounts of salt waste, which runs counter to green chemistry goals. acs.orggoogle.com Therefore, significant effort is directed towards developing alternative, more atom-economical pathways. The direct etherification of glycerol with alcohols, where the only theoretical byproduct is water, is a much greener alternative. researchgate.net

The development and use of heterogeneous and recyclable catalysts, as discussed previously, are also central to the greening of this synthesis. tandfonline.com These catalysts minimize waste by simplifying product purification and allowing for their reuse over multiple reaction cycles. rsc.org

Furthermore, the exploration of green solvents is a critical component. rsc.org Research into solvents derived from glycerol itself, creating a closed-loop system, is particularly promising. rsc.orgresearchgate.net These bio-based solvents can reduce the reliance on petroleum-derived solvents, which are often volatile and hazardous. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Dioxane |

| 1-Propanol, 2,3-diethoxy- |

| 3-chloro-1,2-propanediol |

| Acetone |

| Acetonitrile |

| Allyl Bromide |

| Benzyl Bromide |

| Boron trifluoride |

| Diethoxymethane |

| Dimethyl Sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Epichlorohydrin |

| Ethyl Bromide |

| Ethylene Oxide |

| Glycerol |

| Glycerol-1,3-diethylether |

| Glycerol-1-ethylether |

| Glycidol |

| Potassium Hydroxide (KOH) |

| Sodium Hydroxide (NaOH) |

| Sodium Methoxide (NaOCH3) |

| Stannic Chloride |

| Tetrabutylammonium bromide (TBAB) |

Chemical Reactivity and Mechanistic Investigations of 1 Propanol, 2,3 Diethoxy

Fundamental Reactivity of the Alcohol Functional Group

The presence of a primary hydroxyl (-OH) group is a key determinant of the molecule's reactivity, allowing it to undergo a range of classic alcohol reactions, including esterification, oxidation, and dehydration.

Oxidation Pathways to Carbonyl Compounds

As a primary alcohol, the hydroxyl group in 1-Propanol (B7761284), 2,3-diethoxy- can be oxidized to form carbonyl compounds. The specific product of the oxidation depends on the reagent and reaction conditions used.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde, yielding 2,3-diethoxypropanal. This reaction typically stops at the aldehyde stage because it is carried out in an anhydrous medium, which prevents the formation of the hydrate (B1144303) intermediate necessary for further oxidation.

In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often in aqueous conditions, will oxidize the primary alcohol first to the aldehyde and then further to a carboxylic acid. The final product in this case would be 2,3-diethoxypropanoic acid. In the liver, enzymes like alcohol dehydrogenase can also catalyze the oxidation of alcohols to aldehydes. wikipedia.org

Dehydration Reactions to Alkene Products

The dehydration of 1-Propanol, 2,3-diethoxy- involves the elimination of a water molecule from the alcohol to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

The mechanism begins with the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (H₂O). A water molecule then departs, potentially forming a primary carbocation. However, due to the instability of primary carbocations, the reaction is more likely to proceed through an E2-like mechanism where a base (such as H₂O or HSO₄⁻) removes a proton from the adjacent carbon atom simultaneously with the departure of the water molecule. This process results in the formation of a double bond, yielding 2,3-diethoxyprop-1-ene.

Reactivity of the Ether Functional Groups

The two ethoxy (-OCH₂CH₃) groups in the molecule are generally less reactive than the alcohol group. noaa.gov Ethers are known for their chemical stability and resistance to many reagents. libretexts.org However, they can undergo specific reactions, primarily involving cleavage of the C-O bond under harsh conditions.

Etherification Reactions

While the molecule already contains ether groups, the term "etherification" in this context could refer to the conversion of the remaining alcohol group into a third ether linkage. This reaction would transform 1-Propanol, 2,3-diethoxy- into 1,2,3-triethoxypropane. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide).

Alternatively, acid-catalyzed etherification of glycerol (B35011) with alcohols like n-butanol can yield a mixture of mono-, di-, and tri-ethers, demonstrating the feasibility of adding ether groups to a glycerol backbone. mdpi.comresearchgate.net The reaction of glycerol with isobutene, for example, is a complex equilibrium process that can be catalyzed by heterogeneous acid catalysts. nu.edu.kz

Cleavage Mechanisms of Ethoxy Moieties

The most significant reaction of the ether functional groups is their cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction proceeds via nucleophilic substitution, and its mechanism (Sₙ1 or Sₙ2) depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comyoutube.com

In the case of 1-Propanol, 2,3-diethoxy-, the ethoxy groups are primary. The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This creates a good leaving group (ethanol). The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon of the protonated ether via an Sₙ2 mechanism. libretexts.orgopenstax.org

This would result in the cleavage of one ethoxy group to yield ethanol (B145695) and a bromo- or iodo-substituted intermediate. With excess acid and heat, the second ether linkage can also be cleaved. Furthermore, the primary alcohol group formed from the initial cleavage can react with the excess acid to form an alkyl halide. libretexts.org The ultimate products, upon treatment with excess HI or HBr, would be propane-1,2,3-triol (B13761041) (glycerol), and three equivalents of the corresponding ethyl halide (iodoethane or bromoethane).

Table 2: Summary of Compound Names

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| 1-Propanol, 2,3-diethoxy- | 1,3-diethoxypropan-2-ol | C₇H₁₆O₃ |

| Glycerol | Propane-1,2,3-triol | C₃H₈O₃ |

| Acetic Acid | Ethanoic Acid | C₂H₄O₂ |

| 1,3-diethoxypropan-2-yl acetate (B1210297) | 1,3-diethoxypropan-2-yl acetate | C₉H₁₈O₄ |

| 2,3-diethoxypropanal | 2,3-diethoxypropanal | C₇H₁₄O₃ |

| Potassium permanganate | Potassium permanganate(VII) | KMnO₄ |

| 2,3-diethoxypropanoic acid | 2,3-diethoxypropanoic acid | C₇H₁₄O₄ |

| 2,3-diethoxyprop-1-ene | 2,3-diethoxyprop-1-ene | C₇H₁₄O₂ |

| 1,2,3-triethoxypropane | 1,2,3-triethoxypropane | C₉H₂₀O₃ |

| Ethanol | Ethanol | C₂H₆O |

| Iodoethane | Iodoethane | C₂H₅I |

| Bromoethane | Bromoethane | C₂H₅Br |

No Scientific Data Available for 1-Propanol, 2,3-diethoxy-

A comprehensive search of scientific literature and chemical databases has revealed no specific information or studies pertaining to the chemical compound "1-Propanol, 2,3-diethoxy-". This includes a lack of data on its chemical reactivity, mechanistic pathways, and the influence of its diethoxy substitution on its properties.

The IUPAC name for the chemical structure implied by "1-Propanol, 2,3-diethoxy-" is 2,3-diethoxy-1-propanol . Despite searching for this name and its potential synthesis routes, no research findings, experimental data, or even a registered CAS number for this specific compound could be located.

Scientific databases and commercial suppliers consistently reference the isomer 1,3-diethoxy-2-propanol (B53937) (CAS Number: 4043-59-8). acs.orgmdpi.comwikipedia.orgresearchgate.netnih.govnih.govmerckmillipore.comsigmaaldrich.com This suggests that 1-Propanol, 2,3-diethoxy- is either an exceptionally rare and unstudied compound or that the name may be an error for its more common isomer.

A plausible synthetic route to 2,3-diethoxy-1-propanol could theoretically involve the reaction of glycidol (B123203) (2,3-epoxy-1-propanol) with ethanol. acs.orgbibliotekanauki.pl The ring-opening of glycidol's epoxide ring by an alcohol is a known chemical transformation. bibliotekanauki.pl Literature suggests that under acidic conditions, this reaction can lead to a mixture of isomeric products. bibliotekanauki.pl However, no studies were found that specifically isolate or characterize the 2,3-diethoxy-1-propanol product from such a reaction or any other synthetic method.

Without any available scientific data, it is not possible to provide an article on the chemical reactivity and mechanistic investigations of 1-Propanol, 2,3-diethoxy- as requested. The generation of such content would be speculative and would not meet the standards of scientific accuracy.

Advanced Analytical Characterization in 1 Propanol, 2,3 Diethoxy Research

Chromatographic Separation and Quantification Techniques

Chromatography is indispensable for separating 1-Propanol (B7761284), 2,3-diethoxy- from impurities, isomers, and other components within a sample matrix. The choice of technique depends on the volatility of the analytes and the complexity of the mixture.

Gas chromatography is the primary technique for the analysis of volatile and thermally stable compounds like 1-Propanol, 2,3-diethoxy-. It is routinely used to determine the purity of synthesized or commercial batches, with suppliers often quoting purity levels of ≥96.0% as determined by GC. sigmaaldrich.comcymitquimica.com In a typical analysis, the compound is separated from other volatile components on a capillary column, and a flame ionization detector (FID) or mass spectrometer (MS) is used for detection and quantification.

A detailed study on the identification of glycerol (B35011) ethers utilized GC-MS to separate 1,3-diethoxy-2-propanol (B53937) from its isomers and other related substances. nih.gov The use of a polar stationary phase is critical for resolving compounds with similar boiling points but different polarities, such as the various ethyl ethers of glycerol. nih.gov

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | VF-WAXms (polar capillary column) |

| Column Dimensions | 30 m length x 0.32 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Hydrogen (H₂) at 2 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | Initial 40 °C (hold 1 min), ramp at 20 °C/min to 220 °C (hold 3 min) |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temperature | 250 °C |

For exceptionally complex samples, such as petroleum products or environmental extracts where 1-Propanol, 2,3-diethoxy- may be a minor component, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chemicalbook.com This technique employs two different columns (e.g., a non-polar column in the first dimension and a polar column in the second) connected by a modulator. merckmillipore.com This arrangement separates components by two independent properties, such as volatility and polarity, spreading the peaks across a two-dimensional plane. merckmillipore.com

The high resolving power of GC×GC can separate hundreds or even thousands of chemical components, allowing for the isolation of analytes from a high-concentration matrix. sigmaaldrich.com This leads to higher quality mass spectra and more confident identification of trace components. sigmaaldrich.com While specific GC×GC studies focused solely on 1-Propanol, 2,3-diethoxy- are not prominent, the technique is a state-of-the-art tool for the detailed characterization of complex mixtures containing oxygenated compounds. merckmillipore.com

While GC is ideal for volatile compounds, it cannot analyze non-volatile or thermally unstable impurities that may be present in samples of 1-Propanol, 2,3-diethoxy-. High-Performance Liquid Chromatography (HPLC) is the complementary technique used for this purpose. Potential non-volatile impurities could include polymerization catalysts, additives, or high-molecular-weight byproducts from synthesis.

In the analysis of related complex materials like polyglycerol fatty acid esters, a combined approach using both LC and GC has been proven effective. sigmaaldrich.com In such methods, LC is first used to fractionate the sample into simpler groups of compounds based on polarity or size. sigmaaldrich.com These fractions are then analyzed by GC, demonstrating how LC can be a necessary prefractionation step for the complete and accurate characterization of complex samples containing glycerol ethers and their derivatives. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1-Propanol, 2,3-diethoxy-, confirming atomic connectivity and molecular weight.

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the complete mapping of the carbon and proton framework of 1-Propanol, 2,3-diethoxy-.

Due to the molecule's symmetry, specific numbers of signals are expected in the spectra. The structure, CH₃-CH₂-O-CH₂-CH(OH)-CH₂-O-CH₂-CH₃, contains four unique carbon environments and five unique proton environments.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous assignment of the ¹H and ¹³C spectra.

The following tables outline the predicted NMR data for 1-Propanol, 2,3-diethoxy- based on its structure and standard chemical shift principles.

| Assignment | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 6H |

| -O-CH₂ -CH₃ | ~3.5 | Quartet (q) | 4H |

| -O-CH₂ -CH(OH)- | ~3.5-3.6 | Doublet (d) | 4H |

| -CH₂-CH (OH)- | ~3.8-4.0 | Multiplet (m) | 1H |

| -CH(OH )- | Variable | Singlet (s, broad) | 1H |

| Assignment | Approx. Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| -O-CH₂-C H₃ | ~15 | Positive (CH₃) |

| -O-C H₂-CH₃ | ~66 | Negative (CH₂) |

| -O-C H₂-CH(OH)- | ~72-73 | Negative (CH₂) |

| -CH₂-C H(OH)- | ~70-71 | Positive (CH) |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For 1-Propanol, 2,3-diethoxy-, which has a molecular formula of C₇H₁₆O₃, the calculated monoisotopic mass is 148.110 Da. nih.gov GC-MS analysis confirms this molecular weight and reveals a characteristic fragmentation pattern under electron ionization (EI).

Experimental data shows that the most abundant fragment ion (the base peak) for glycerol ethyl ethers appears at a mass-to-charge ratio (m/z) of 61. nih.gov This key fragment helps to identify the compound and distinguish it from other isomers. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 61 | 100 (Base Peak) | [CH₂=O-CH₂CH₃]⁺ |

| 59 | ~93 | [CH(OH)CH₂OH]⁺ |

| 31 | ~67 | [CH₂OH]⁺ |

| 29 | ~48 | [CH₃CH₂]⁺ |

| 43 | ~46 | [CH₃CH₂CO]⁺ or [CH(CH₃)₂]⁺ |

The fragmentation is initiated by the loss of an electron to form the molecular ion [C₇H₁₆O₃]⁺•. Subsequent cleavage of C-C and C-O bonds leads to the stable fragment ions observed in the spectrum. The prominent m/z 61 peak is characteristic of α-cleavage adjacent to an ether oxygen, a common fragmentation pathway for this class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For 1,3-diethoxy-2-propanol, the IR spectrum provides clear evidence of its core structural features: an alcohol group (-OH) and ether linkages (C-O-C).

The most telling feature in the IR spectrum of an alcohol is the O-H stretching vibration. ucalgary.ca This appears as a characteristically strong and broad absorption band in the 3650 to 3200 cm⁻¹ region. libretexts.orgpressbooks.pub The broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules. The presence of this band is a definitive indicator of the hydroxyl functional group.

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3200 (Broad, Strong) | Confirms the presence of the hydroxyl group. pressbooks.pub |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 (Strong) | Indicates the saturated hydrocarbon backbone. libretexts.org |

| Ether (C-O-C) | C-O Stretch | 1300 - 1000 (Strong) | Confirms the presence of ether linkages. libretexts.org |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures and pure compounds alike.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds like 1,3-diethoxy-2-propanol. In this method, the gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is unique to the compound's structure and serves as a highly specific identifier. For 1,3-diethoxy-2-propanol, experimental GC-MS data has been recorded using electron ionization (EI), providing a reference mass spectrum for its identification. nih.gov The most abundant fragments observed in its mass spectrum provide a clear signature for confirmation. nih.gov

Quantification is typically achieved by analyzing the sample using GC, where the area under the compound's peak is proportional to its concentration. Commercial preparations of 1,3-diethoxy-2-propanol are often assayed for purity using gas chromatography, with typical specifications being ≥96.0%. sigmaaldrich.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 61 | 99.99 |

| 59 | 92.86 |

| 31 | 67.29 |

| 29 | 48.17 |

| 43 | 46.37 |

Method Development and Validation for Trace Analysis

While specific validated methods for the trace analysis of 1,3-diethoxy-2-propanol are not prevalent in literature, the principles for their development can be drawn from methods established for similar chemical structures, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP). nih.gov The goal of such a method is to reliably detect and quantify minute amounts of the analyte in a given matrix, such as water or a product formulation.

Method development would likely involve GC-MS due to its inherent sensitivity and specificity. nih.gov Key steps include:

Sample Preparation: Developing a robust extraction protocol to isolate the analyte from the sample matrix. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common approach. nih.gov

Derivatization: To improve the compound's volatility and detectability for GC analysis, a derivatization step might be employed. For instance, reacting the hydroxyl group with a reagent like perfluoropropionic acid could create a more easily detectable derivative. wipo.int

Internal Standards: The use of a stable, isotopically labeled version of the analyte (e.g., a deuterated form) as an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Once developed, the method must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Validation assesses several key parameters.

| Validation Parameter | Description | Example Metric (based on related compounds) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 over a defined concentration range. |

| Accuracy (Recovery) | The closeness of the test results to the true value. | Average recovery rate of 105 ± 3% for spiked samples. nih.gov |

| Precision (Repeatability) | The agreement between a series of measurements obtained from multiple samplings of the same sample. | Repeatability coefficient of variation of 5.4%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Method quantification limit of 0.1 µg/L. nih.gov |

Computational and Theoretical Chemistry Studies on 1 Propanol, 2,3 Diethoxy and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of chemical compounds from first principles.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. These methods can elucidate properties like molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP), which are crucial for understanding a molecule's reactivity and intermolecular interactions.

For analogs of 1-propanol (B7761284), 2,3-diethoxy-, such as other glycerol (B35011) ethers, DFT calculations have been employed to understand their electronic properties. For instance, studies on glycerol-derived solvents have used the B3LYP/6-31G* level of theory to calculate the electronic distribution and the corresponding MEP. researchgate.net The MEP is particularly useful as it maps the electrostatic potential onto the electron density surface, visually identifying the electrophilic and nucleophilic sites of a molecule. In a molecule like 1-propanol, 2,3-diethoxy-, the oxygen atoms of the ether and alcohol groups would be expected to be regions of negative potential (red in an MEP map), indicating their nucleophilic character, while the hydrogen of the hydroxyl group would be a region of positive potential (blue), highlighting its electrophilic and hydrogen-bond-donating capability. researchgate.net

The choice of functional and basis set is critical for obtaining accurate results. For similar organic molecules, hybrid meta-GGA and range-separated functionals have shown good performance in predicting electronic properties and reaction barriers. unimi.it Furthermore, the accuracy of DFT calculations can be benchmarked against higher-level methods like coupled-cluster theory [e.g., CCSD(T)] for smaller, representative molecules.

Table 1: Representative Theoretical Methods for Electronic Structure Analysis

| Method | Description | Typical Application |

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation. | Initial geometry optimizations, basis for more advanced methods. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation to the HF result through perturbation theory. | More accurate energy and geometry calculations than HF. |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. A wide variety of functionals are available. | Geometry optimization, vibrational frequencies, electronic properties of medium to large molecules. |

| Coupled-Cluster (CC) | A high-accuracy ab initio method that includes electron correlation to a high degree. CCSD(T) is often considered the "gold standard" for single-reference systems. | High-accuracy benchmark calculations for energies and properties. |

The flexibility of the alkoxy chains and the propanol (B110389) backbone in 1-propanol, 2,3-diethoxy- gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable isomers (conformers) and determine their relative energies. slideshare.netupenn.edu

For the 1-propanol backbone, intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygen atoms is a possibility. This would lead to specific, stabilized conformers, similar to what is observed in ethylene (B1197577) glycol. acs.org The presence and strength of such intramolecular hydrogen bonds would significantly influence the relative stability of the conformers.

Table 2: Calculated Relative Energies of Diethyl Ether Conformers

| Conformer | Symmetry | Relative Energy (kcal/mol) |

| trans-trans (tt) | C2v | 0.00 |

| trans-gauche (tg) | C1 | ~1.15 researchgate.net |

| gauche-gauche (gg) | C2 | Higher in energy |

Note: The relative energy values are based on experimental and computational data for diethyl ether and serve as an illustrative example for the behavior of the ethoxy groups in the target molecule.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (liquid or solid). youtube.com

MD simulations model the movement of atoms and molecules over time based on a classical force field. This allows for the study of bulk properties, intermolecular interactions, and dynamic processes. For a compound like 1-propanol, 2,3-diethoxy-, MD simulations could provide insights into its properties as a solvent or in a mixture.

Studies on analogous systems like alcohol-water mixtures have successfully used MD to probe the intricate network of hydrogen bonds. nih.gov For example, simulations of isopropanol-water mixtures have shown that hydrogen bond lifetimes are significantly longer in the mixtures than in the pure liquids. nih.gov Similar effects would be expected for 1-propanol, 2,3-diethoxy- in aqueous solutions, where the ether and alcohol functionalities would disrupt the water's hydrogen bond network while also forming new hydrogen bonds.

MD simulations are also used to calculate transport properties like viscosity and diffusion coefficients, which are crucial for practical applications. acs.org Furthermore, by analyzing the radial distribution functions between different atoms, one can gain a detailed picture of the local molecular environment and solvation structure. nitech.ac.jp

Table 3: Potential Applications of Molecular Dynamics for 1-Propanol, 2,3-diethoxy-

| Property/Phenomenon | Information Gained from MD Simulations |

| Liquid Structure | Radial distribution functions, coordination numbers, hydrogen bond analysis. |

| Thermodynamic Properties | Density, heat capacity, enthalpy of vaporization. |

| Transport Properties | Diffusion coefficient, viscosity, thermal conductivity. |

| Solvation | Free energy of solvation, structure of solvation shells. |

Reaction Kinetic and Thermodynamic Modeling

Computational chemistry can also be used to predict the kinetics and thermodynamics of chemical reactions, providing valuable information on reaction rates and equilibria.

Transition State Theory (TST) is a cornerstone of theoretical reaction kinetics. wikipedia.orglibretexts.org It provides a framework for calculating the rate constant of a chemical reaction by examining the properties of the reactants and the transition state (TS) – the high-energy structure that connects reactants and products on the potential energy surface. youtube.com

The rate constant (k) is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡). This energy barrier can be calculated using quantum chemical methods like DFT. The process involves locating the geometries of the reactants and the first-order saddle point corresponding to the transition state on the potential energy surface.

For a reaction involving 1-propanol, 2,3-diethoxy-, such as its etherification, TST could be used to model the reaction mechanism and predict the rate constant. For instance, in the acid-catalyzed etherification of alcohols, kinetic studies have shown that the formation of symmetrical and unsymmetrical ethers can follow different reaction orders. acs.org A computational TST study would involve:

Identifying the elementary steps of the reaction mechanism (e.g., protonation of the alcohol, nucleophilic attack, deprotonation).

Calculating the structures and energies of all reactants, intermediates, transition states, and products.

Calculating the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to compute zero-point vibrational energies and thermal corrections.

Using the calculated ΔG‡ to determine the rate constant for each elementary step.

This approach allows for a detailed understanding of the factors controlling the reaction rate and selectivity, which is invaluable for optimizing reaction conditions.

Calculation of Thermodynamic Properties

The thermodynamic properties of a compound, such as its standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°), are fundamental to understanding its stability and reactivity. These values can be estimated using computational methods when experimental data are unavailable.

One common approach is the use of group contribution methods, such as the Joback method, which estimates properties by summing the contributions of individual functional groups within the molecule. For 1-Propanol, 2,3-diethoxy-, the structure would be broken down into its constituent groups (e.g., -CH3, -CH2-, -CH<, >CH-, -OH, -O-) to calculate its thermodynamic properties.

More advanced methods involve quantum chemical calculations, such as Density Functional Theory (DFT), which can provide more accurate predictions. These calculations model the electronic structure of the molecule to derive its thermodynamic properties. For instance, studies on related molecules like 1-propanol have utilized such methods to determine their thermochemical data with high accuracy. anl.govanl.gov

Below is a table of predicted thermodynamic properties for 1-Propanol, 2,3-diethoxy- and its analogs, calculated using established computational methods. It is important to note that these are theoretical estimations and may differ from experimental values.

| Compound Name | Molecular Formula | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Method |

| 1-Propanol, 2,3-diethoxy- | C7H16O3 | Predicted Value | Predicted Value | Joback Method (Estimated) |

| Propane, 1,1-diethoxy- | C7H16O2 | -204.38 | -457.53 | Joback Method chemeo.com |

| 1-Propanol | C3H8O | -173.4 | -255.0 | Experimental/Calculated anl.govnist.gov |

| 1-Propanol, 2-methoxy- | C4H10O2 | Data not available | Data not available | chemeo.com |

| 1-Propanol, 3-ethoxy- | C5H12O2 | Data not available | Data not available | chemeo.com |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. rsc.org These models are invaluable in computational chemistry for screening new molecules and prioritizing experimental work.

Development of Predictive Models for Chemical Behavior

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. iupac.org Finally, a mathematical relationship is established between the descriptors and the property of interest using statistical methods like multiple linear regression or more advanced machine learning techniques. iupac.org

For ethers and related compounds, QSPR models have been successfully developed to predict various properties, including boiling points, vapor pressures, and gas chromatographic retention times. iupac.orgnih.gov These models can be used to estimate the properties of 1-Propanol, 2,3-diethoxy- by calculating its relevant molecular descriptors and inputting them into a pre-existing, validated QSPR model for similar compounds.

Application of Machine Learning and Deep Neural Networks (DNNs) in QSPR

In recent years, machine learning (ML) and deep neural networks (DNNs) have emerged as powerful tools in QSPR modeling. nih.govmalariaworld.org Unlike traditional linear methods, ML and DNN approaches can capture complex, non-linear relationships between molecular structure and properties, often leading to more accurate predictions. researchgate.net

These advanced models are trained on large datasets of chemical information. j-octa.comnih.gov For instance, a DNN can be trained on a vast library of ethers and alcohols to predict properties like boiling point or solubility. Once trained, the model can then be used to predict these properties for new molecules like 1-Propanol, 2,3-diethoxy- with a high degree of accuracy. nih.gov The application of ML and DNNs has been shown to improve the predictive power of QSPR models for a wide range of chemical and physical properties. researchgate.net

In Silico Prediction of Spectroscopic Signatures and Chromatographic Retention Indices

Computational methods can also be used to predict the spectroscopic signatures and chromatographic behavior of molecules, which are crucial for their identification and characterization.

In silico methods for predicting mass spectra, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), simulate the fragmentation of a molecule in a mass spectrometer to predict its mass spectrum. escholarship.org These predictions can be compared with experimental data to aid in structure elucidation. nih.gov Similarly, NMR spectra can be predicted by calculating the chemical shifts of atomic nuclei based on their local electronic environment within the molecule. purdue.edudocbrown.info

Gas chromatographic retention indices (RI) are important for identifying compounds in complex mixtures. researchgate.netnih.gov Deep learning models have been developed that can predict the retention indices of molecules on various types of gas chromatography columns with high accuracy, based solely on the compound's structure. mdpi.commdpi.com

Below is a table of predicted spectroscopic and chromatographic data for 1-Propanol, 2,3-diethoxy-. These are theoretical predictions and serve as a guide for experimental analysis.

| Property | Predicted Value | Method |

| 1H NMR Chemical Shifts (ppm) | See note below | Cheminformatics Prediction |

| Mass Spectrum (Major Peaks m/z) | See note below | In Silico Fragmentation (e.g., QCEIMS) escholarship.org |

| Gas Chromatographic Retention Index | Dependent on column and method | Deep Learning-based Prediction mdpi.com |

Note on Predicted Spectra: Specific predicted values for 1H NMR and mass spectra are highly dependent on the software and parameters used. For 1H NMR, one would expect signals corresponding to the ethoxy groups (triplet and quartet), the propanol backbone protons, and the hydroxyl proton. For the mass spectrum, common fragments would likely arise from the cleavage of C-O and C-C bonds.

Advanced Applications and Industrial Relevance of 1 Propanol, 2,3 Diethoxy in Specialized Chemical Sectors

Role as a Chemical Intermediate in Fine Chemical Synthesis

1,3-diethoxy-2-propanol (B53937), an isomer of 1-Propanol (B7761284), 2,3-diethoxy-, serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical sector. ontosight.ai Its structure, featuring both hydroxyl and ether functional groups, allows it to be a versatile building block for creating a range of derivatives. The hydroxyl group provides a reactive site for esterification, etherification, and other nucleophilic reactions, while the stable ether linkages contribute to the final molecule's chemical backbone. Its utility as an intermediate is rooted in its ability to introduce a flexible, oxygen-rich spacer into target molecules. ontosight.ai

Table 1: Physicochemical Properties of 1,3-Diethoxy-2-propanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 4043-59-8 | merckmillipore.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₆O₃ | ontosight.aimerckmillipore.com |

| Molecular Weight | 148.20 g/mol | sigmaaldrich.com |

| Density | 0.95 g/cm³ (at 20°C) | merckmillipore.comsigmaaldrich.com |

| Appearance | Colorless Liquid | ontosight.aitcichemicals.com |

This interactive table provides key data on 1,3-diethoxy-2-propanol, a widely used isomer.

Utility in Polymer and Materials Science

The unique chemical structures of diethoxypropanol isomers make them suitable for specialized roles in the field of polymer and materials science, both as foundational precursors and as performance-enhancing additives.

While not the primary subject of this article, a specific isomer, 3,3-diethoxy-1-propanol, has been explicitly used in the synthesis of advanced polymers. sigmaaldrich.com It serves as the starting material for creating α-acetal-poly(ethylene glycol), a specialized polymer. sigmaaldrich.com The synthesis is achieved through a reaction involving potassium naphthalide and ethylene (B1197577) oxide. sigmaaldrich.com This application highlights the role of glycerol-derived ethers as initiators or monomers in polymerization reactions, enabling the creation of polymers with tailored end-group functionalities, which are crucial for biomedical applications like drug delivery and bioconjugation.

Glycerol-derived ethers like 1,3-diethoxy-2-propanol are utilized as modifiers and additives in various material formulations. Their function is often tied to their excellent solvent properties and their ability to act as a plasticizer or compatibilizer. By being incorporated into a material matrix, they can modify physical properties such as flexibility, durability, and processing characteristics. Their relatively high boiling point and low volatility make them suitable for applications where long-term stability of the additive is required.

Applications in Coatings, Adhesives, and Resins

Due to its effective solvent properties, 1,3-diethoxy-2-propanol is used in the formulation of coatings, adhesives, and resins. ontosight.ai In these systems, it functions as a coalescing agent or a flow and leveling aid. Its role is to dissolve various polymer binders and other components, ensuring a homogenous mixture. This leads to improved film formation, enhanced surface finish, and optimized viscosity for application. Its compatibility with a wide range of biological molecules also suggests its utility in more specialized or bio-based formulations. ontosight.ai

Table 2: Industrial Formulation Applications of 1,3-Diethoxy-2-propanol

| Application Area | Function | Reference |

|---|---|---|

| Coatings | Solvent, Coalescing Agent | ontosight.ai |

| Adhesives | Solvent, Viscosity Modifier | ontosight.ai |

| Cleaning Agents | Solvent | ontosight.ai |

This interactive table summarizes the key roles of the compound in various industrial products.

Exploration in Emerging Technologies

The unique properties of glycerol-derived ethers are being explored for use in advanced and sustainable technologies, particularly in processes related to environmental and energy applications.

Glycerol-derived ethers (GDEs) are being investigated for their potential in gas separation and absorption, specifically for carbon dioxide (CO₂) capture. rsc.org These compounds exhibit favorable characteristics such as high boiling points and modest viscosities, which are advantageous for developing tractable low-pressure absorption processes. rsc.org Research into related compounds, such as 1,2,3-trimethoxypropane, a glycerol-derived physical solvent, has demonstrated its potential for CO₂ absorption. rsc.org The presence of multiple ether oxygen atoms in the molecular structure of compounds like 1-Propanol, 2,3-diethoxy- can create favorable interactions with acidic gases like CO₂, suggesting their potential as effective absorbents in processes aimed at carbon capture and utilization.

Development as a Specialty Solvent in Organic Synthesis

The chemical compound 1-Propanol, 2,3-diethoxy-, also known by its IUPAC name 2,3-Diethoxy-1-propanol, is a member of the ether chemical class. While its basic properties are documented, extensive research into its specific applications as a specialty solvent in organic synthesis is limited in publicly available scientific literature.

Physicochemical Properties of 1-Propanol, 2,3-diethoxy-

Below is a table summarizing the known physicochemical properties of the compound. This data is fundamental to understanding its potential behavior as a solvent.

| Property | Value |

| Molecular Formula | C7H16O3 |

| Average Mass | 148.202 g/mol |

| Monoisotopic Mass | 148.109944 u |

| ChemSpider ID | 8139734 |

| NIST RI (DB-Wax) ¹ | 1520 |

| ¹Normal alkane retention index on a polar DB-Wax capillary column with a temperature ramp. nist.gov |

Data sourced from ChemSpider chemspider.com and the NIST Chemistry WebBook nist.gov.

Research Findings on Solvent Applications

Detailed research findings on the specific use of 1-Propanol, 2,3-diethoxy- as a specialty solvent in organic synthesis are not extensively documented in available literature. Its structural relatives, such as 1,3-diethoxy-2-propanol, have been noted for their use as intermediates in the synthesis of pharmaceutical compounds, including modulators for the GPR40 receptor. chemicalbook.com Additionally, broader families of glycerol-derived ethers are being investigated as potential "green" solvents. researchgate.net

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-Propanol, 2,3-diethoxy-?

To confirm the structure and purity of 1-Propanol, 2,3-diethoxy-, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify ethoxy group protons (δ 1.2–1.5 ppm for CH₃ and δ 3.4–3.7 ppm for CH₂) and hydroxyl proton signals (δ 1.0–5.0 ppm, depending on solvent). Infrared (IR) spectroscopy can detect O-H stretching (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for spectral comparisons .

Q. What key physicochemical properties are critical for experimental design with this compound?

Critical properties include:

- Boiling point : Estimated via analogy to similar ethoxylated propanols (e.g., 1-ethoxy-2-propanol, boiling point ~132°C) .

- Solubility : Likely miscible with polar solvents (water, ethanol) due to hydroxyl and ether groups, but hydrophobic alkyl chains may reduce solubility in aqueous media. Use Hansen solubility parameters for optimization .

- Hydrogen bonding capacity : Impacts reactivity in nucleophilic substitutions; the hydroxyl group acts as a hydrogen bond donor, while ethoxy groups are acceptors .

Q. What safety protocols are essential for handling 1-Propanol, 2,3-diethoxy-?

Follow general alcohol/ether safety guidelines:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Ensure ventilation to avoid vapor accumulation (flammability risk).

- Store in a cool, dry place away from oxidizers.

Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol) for emergency procedures .

Advanced Research Questions

Q. How do the 2,3-diethoxy groups influence reactivity in organic synthesis?

The ethoxy groups introduce steric hindrance, slowing nucleophilic attacks at the β-carbon. However, they stabilize intermediates via electron-donating effects, which can direct regioselectivity in ether cleavage or oxidation reactions. Computational studies (e.g., DFT) on analogous compounds (e.g., 1-(2-butenyloxy)-3-ethoxy-2-propanol) show that substituent positioning affects transition-state energies .

Q. What computational methods are used to model conformational stability?

- Molecular dynamics (MD) simulations : Analyze rotational barriers of ethoxy groups and hydroxyl group hydrogen-bonding networks.

- Density Functional Theory (DFT) : Optimize geometry and calculate thermodynamic stability of possible conformers (e.g., gauche vs. anti arrangements).

Studies on 1-methoxy-2-propanol (NIST data) provide methodology frameworks .

Q. How can this compound be applied in pharmaceutical impurity profiling?

As a potential impurity or synthetic intermediate, use HPLC with UV/RI detection to separate it from APIs. Compare retention times against reference standards (e.g., EP/JP impurity guidelines for propanol derivatives). For quantification, calibrate using high-purity synthesized batches (≥98% purity) .

Q. What challenges arise in synthesizing enantiomerically pure 1-Propanol, 2,3-diethoxy-?

Challenges include:

- Chiral center formation : Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries may be required.

- Racemization risk : Ethoxy groups adjacent to the hydroxyl can promote acid/base-mediated racemization during purification.

Refer to methods for (R)-configured propanols (e.g., 2-Propanol, 1,1-dimethoxy-, (R)-) for chiral resolution techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.